Bromo-PEG3-CH2-Boc
Description
Significance of Polyethylene (B3416737) Glycol Scaffolds in Molecular Design
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer that has found extensive use in biomedical applications. sigmaaldrich.comekb.eg The incorporation of PEG scaffolds into molecular design, a process known as PEGylation, can dramatically alter the physicochemical properties of the modified molecule. ekb.egnih.gov
PEG is a polymer composed of repeating ethylene (B1197577) oxide units (–CH2CH2O–). nih.govbiochempeg.com It is commercially available in a range of molecular weights and can be synthesized in linear or branched structures. sigmaaldrich.comnih.gov The hydroxyl (-OH) groups at the termini of the PEG chain can be chemically modified to introduce a wide variety of reactive functional groups, making PEG a highly versatile platform for bioconjugation. sigmaaldrich.commdpi.com PEGs are classified as either monodispersed, having a single, specific molecular weight, or polydispersed, which is a polymer mixture with an average molecular weight. broadpharm.combroadpharm.com
The covalent attachment of PEG chains to molecules, known as PEGylation, offers several significant advantages in biomedical applications. These include:
Increased Solubility: PEG is highly soluble in water and many organic solvents, which can enhance the solubility of hydrophobic drugs or proteins. nih.govmdpi.combroadpharm.com
Reduced Immunogenicity: The PEG chain can shield the attached molecule from the host's immune system, reducing its immunogenicity and antigenicity. ucl.ac.benih.gov
Prolonged Circulation Time: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its renal clearance, leading to a longer circulation half-life in the body. broadpharm.comnih.govnih.gov
Enhanced Stability: PEGylation can protect proteins and peptides from proteolytic degradation. nih.govnih.gov
Improved Biocompatibility: PEG is generally considered non-toxic and biocompatible. mdpi.comfrontiersin.org
The versatile properties of PEG have led to its use in a wide array of biomedical and biotechnological applications. biochempeg.comresearchgate.net These include:
Drug Delivery: PEG is used to improve the pharmacokinetic profiles of small molecule drugs, proteins, and peptides. nih.govcreativepegworks.com PEGylated nanoparticles and liposomes are also widely used as drug delivery vehicles. mdpi.combroadpharm.com
Tissue Engineering: PEG hydrogels, which are crosslinked networks of PEG chains, are used as scaffolds for tissue regeneration and cell culture. sigmaaldrich.comfrontiersin.orgcreativepegworks.com
Bioconjugation: PEG linkers are used to connect different molecules, such as in the creation of antibody-drug conjugates (ADCs) and diagnostic probes. broadpharm.combroadpharm.com
Surface Modification: Coating surfaces with PEG can reduce non-specific protein adsorption, a desirable property for medical devices and diagnostic tools. alfa-chemistry.comuniversci.com
Diagnostics: PEG can be used as a carrier for diagnostic agents, improving their imaging properties. ucl.ac.be
Overview of Heterobifunctional Linkers
Heterobifunctional linkers are chemical tools that possess two different reactive groups at their ends. creative-biolabs.comthermofisher.com This feature allows for the sequential and controlled conjugation of two different molecules, minimizing the formation of unwanted homodimers or polymers. huji.ac.ilthermofisher.com
Heterobifunctional crosslinkers are reagents with two distinct reactive moieties connected by a spacer arm. rsc.orgcyanagen.com This design enables a two-step conjugation process, where one reactive group is reacted first, followed by the reaction of the second group with another molecule. huji.ac.ilyoutube.com These linkers can be classified based on the nature of their reactive groups, which can target various functional groups on biomolecules, such as amines, sulfhydryls, carboxyls, and carbonyls. creative-biolabs.comthermofisher.com Some common reactive pairings include N-hydroxysuccinimide (NHS) esters for reacting with primary amines and maleimides for reacting with sulfhydryl groups. creative-biolabs.comthermofisher.com Photoreactive groups can also be incorporated to allow for light-activated crosslinking. creative-biolabs.comthermofisher.com
Heterobifunctional linkers are central to modern bioconjugation chemistry, enabling the precise construction of complex molecular architectures. rsc.orgresearchgate.net Their ability to facilitate controlled, sequential reactions is crucial for applications such as:
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Heterobifunctional linkers are essential for attaching the drug to the antibody in a controlled manner. creative-biolabs.combiochempeg.com
Protein-Protein Conjugation: These linkers are used to create defined protein-protein conjugates for studying protein interactions or creating fusion proteins with novel functions. huji.ac.il
Immobilization of Biomolecules: Biomolecules can be attached to solid supports, such as beads or surfaces, for applications in diagnostics, affinity chromatography, and biosensors. thermofisher.com
Fluorescent Labeling: Fluorophores can be attached to proteins, nucleic acids, or other molecules of interest for use in various imaging techniques. rsc.org
Bromo-PEG3-CH2CO2tBu: A Detailed Profile
The compound Bromo-PEG3-CH2CO2tBu is a heterobifunctional linker that incorporates a short, discrete polyethylene glycol (PEG) spacer. medkoo.combroadpharm.com This particular linker has gained attention for its utility in the synthesis of proteolysis-targeting chimeras (PROTACs), a novel class of therapeutic agents. chemicalbook.comchemicalbook.com
Chemical Structure and Properties
The chemical name for Bromo-PEG3-CH2CO2tBu is tert-butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate. medkoo.compharmaffiliates.com Its structure consists of a bromo group at one end, a tert-butyl protected carboxyl group at the other, and a three-unit PEG chain in between. medkoo.combroadpharm.com
| Property | Value | Reference |
| CAS Number | 2100306-71-4 | medkoo.com |
| Molecular Formula | C12H23BrO5 | medkoo.com |
| Molecular Weight | 327.22 g/mol | medkoo.com |
| Appearance | Liquid | pharmaffiliates.com |
| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |
The bromide group serves as a good leaving group, making it susceptible to nucleophilic substitution, often by a thiol group on a biomolecule. medkoo.comaxispharm.comprecisepeg.com The tert-butyl ester protects the carboxylic acid functionality. This protecting group can be removed under acidic conditions to reveal the free carboxylic acid, which can then be coupled to another molecule, typically via an amide bond formation. medkoo.combroadpharm.com The PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate. medkoo.combroadpharm.com
Applications in the Synthesis of Bioconjugates
Bromo-PEG3-CH2CO2tBu and similar PEG-containing linkers are valuable tools in the construction of complex bioconjugates. axispharm.comdcchemicals.com Their primary application lies in their role as PROTAC linkers. chemicalbook.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. immunomart.commedchemexpress.com
Common Design Principles of Heterobifunctional Linkers
Heterobifunctional linkers are molecules that possess two different reactive functional groups, enabling the sequential or selective conjugation of two different molecules. A key design principle is the "orthogonality" of the reactive ends, meaning each functional group reacts under specific conditions without interfering with the other. This allows for controlled, stepwise synthesis of complex bioconjugates.
Another crucial design aspect is the nature of the spacer arm that connects the two functional groups. nih.govnih.gov The length and composition of this spacer, often a PEG chain, are critical as they influence the physicochemical properties of the final conjugate, such as solubility and stability. nih.govjenkemusa.com The linker's flexibility and length can also impact the spatial orientation and interaction of the conjugated molecules, which is particularly important in applications like Proteolysis Targeting Chimeras (PROTACs), where the linker must facilitate the formation of a stable ternary complex between a target protein and an E3 ligase. nih.govcreative-biolabs.com Therefore, the rational design of linkers, considering the nature of the terminal reactive groups and the characteristics of the spacer, is paramount for the successful development of new therapeutic and diagnostic agents. nih.govcreative-biolabs.com
Structural Elucidation and Functional Groups of Bromo-PEG3-CH2CO2tBu
Bromo-PEG3-CH2CO2tBu, with the IUPAC name tert-butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, is a heterobifunctional chemical linker. medkoo.com Its structure consists of a triethylene glycol (PEG3) spacer, which enhances its solubility in aqueous media. medkoo.combroadpharm.comcreative-biolabs.com At one terminus of the PEG chain is a bromo moiety (-Br), and at the other is a tert-butyl (t-Bu) protected carboxyl group (-CH2CO2tBu). broadpharm.comcreative-biolabs.com This arrangement of functional groups makes it a valuable reagent in multi-step organic synthesis and bioconjugation.
Table 1: Physicochemical Properties of Bromo-PEG3-CH2CO2tBu
| Property | Value |
|---|---|
| CAS Number | 2100306-71-4 |
| Molecular Formula | C12H23BrO5 |
| Molecular Weight | 327.2 g/mol |
| Purity | >95% |
| Appearance | Not specified |
| Solubility | Soluble in DMSO, DCM, DMF |
Data sourced from multiple references. medkoo.combroadpharm.com
Terminal Bromo Moiety: Reactivity Profile for Chemical Derivatization
The terminal bromo group is a key reactive handle on the Bromo-PEG3-CH2CO2tBu molecule. As a halide, it serves as an excellent leaving group in various chemical transformations. medkoo.combroadpharm.comcreative-biolabs.com
The bromine atom in Bromo-PEG3-CH2CO2tBu is attached to a primary carbon, making it highly susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. msu.edupearson.com In this type of reaction, a nucleophile attacks the electrophilic carbon atom, displacing the bromide ion. chemguide.co.uk The reactivity of alkyl halides in SN2 reactions is significantly influenced by steric hindrance; primary halides like Bromo-PEG3-CH2CO2tBu are more reactive than secondary or tertiary halides because the backside approach of the nucleophile is less impeded. msu.edupearson.com The strength of the carbon-halogen bond also plays a role, with the C-Br bond being weaker than the C-Cl bond, making bromoalkanes generally more reactive than their chloroalkane counterparts. chemguide.co.uk This reactivity allows for the facile introduction of a wide range of functionalities by reacting Bromo-PEG3-CH2CO2tBu with various nucleophiles such as amines, thiols, or azides.
Alkyl bromides are also valuable substrates in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov While the oxidative addition of alkyl halides to low-valent transition metals can be slower compared to aryl or vinyl halides, significant advancements have been made in developing catalytic systems, often utilizing palladium, nickel, or cobalt, that can effectively couple alkyl bromides. nih.govuwindsor.caprinceton.edu These reactions typically involve an oxidative addition step, followed by transmetalation and reductive elimination. acs.orgslideshare.net For instance, in Suzuki-Miyaura coupling, an alkyl bromide can be coupled with an organoboron compound in the presence of a palladium catalyst. princeton.edu Similarly, in Negishi coupling, an organozinc reagent is used. acs.org The development of ligands that facilitate the oxidative addition and suppress side reactions like β-hydride elimination has been crucial for the successful application of alkyl bromides in these transformations. princeton.edu
Protected Carboxyl Group: t-Butyl Ester Functionality and its Chemical Lability
The other end of the Bromo-PEG3-CH2CO2tBu molecule features a tert-butyl (t-butyl) ester. This group serves as a protecting group for the carboxylic acid functionality. fiveable.me
Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. slideshare.netwikipedia.orgweebly.com Carboxylic acids are often protected as esters to mask their acidic and nucleophilic nature. slideshare.net The tert-butyl ester is a particularly useful protecting group due to its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments. fiveable.methieme-connect.com Its steric bulk effectively shields the carbonyl group from attack. fiveable.me
A key advantage of the t-butyl ester is its facile removal under acidic conditions. broadpharm.comcreative-biolabs.combiochempeg.com Treatment with acids like trifluoroacetic acid (TFA) readily cleaves the ester, regenerating the carboxylic acid. biochempeg.com This deprotection strategy is orthogonal to many other protecting groups, allowing for selective deprotection in complex synthetic sequences. wikipedia.org This controlled lability is crucial for the strategic unmasking of the carboxylic acid at the desired stage of a synthesis, enabling it to then participate in subsequent reactions, such as amide bond formation. weebly.comlabinsights.nl
Advantages of t-Butyl Ester Protection in Orthogonal Synthesis
Orthogonal synthesis refers to the use of multiple classes of protecting groups that can be removed selectively under different chemical conditions, allowing for the stepwise modification of a molecule. iris-biotech.de The tert-butyl (tBu) ester is a widely used protecting group for carboxylic acids in this context, particularly within the Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS). iris-biotech.denih.gov
The primary advantage of the t-butyl ester is its stability under a range of conditions, including the basic conditions used to remove the Fmoc protecting group from the N-terminus of a growing peptide chain. iris-biotech.de However, the tBu group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). iris-biotech.denih.gov This differential stability is the essence of its orthogonality. In a molecule like Bromo-PEG3-CH2CO2tBu, the t-butyl ester protects the carboxyl group, preventing it from reacting while the bromide end of the linker is utilized. medkoo.combroadpharm.com Once the desired reaction at the bromo-terminus is complete, the t-butyl group can be selectively removed with acid to expose the carboxylic acid for a subsequent conjugation step. medkoo.combroadpharm.com This strategy provides chemists with precise control over the synthetic sequence, which is crucial for building well-defined molecular constructs. nih.gov
Polyethylene Glycol Spacer: Role in Modulating Molecular Properties
The PEG chain itself is not merely an inert connector; it actively modulates the physicochemical properties of the final conjugate molecule. chempep.comlifetein.com The length and nature of the PEG spacer can be fine-tuned to optimize the performance of the bioconjugate. alfa-chemistry.cominterchim.fr
One of the most significant contributions of a PEG spacer is the enhancement of aqueous solubility. nih.gov The repeating ethylene oxide units are hydrophilic, forming hydrogen bonds with water molecules. chempep.comrsc.org When conjugated to hydrophobic molecules, the PEG chain can significantly improve their solubility in aqueous buffers, which is often a critical requirement for biological applications. chempep.comrsc.org This property is particularly important in drug development, where poor water solubility can be a major hurdle. biochempeg.comnih.gov
The backbone of a polyethylene glycol chain is characterized by freely rotating carbon-oxygen single bonds, which imparts significant conformational flexibility. chempep.cominterchim.fr This flexibility allows the PEG spacer to act as a mobile, dynamic linker between two conjugated entities. The introduction of this flexible spacer can reduce steric hindrance that might otherwise prevent or impede the interaction of a conjugated molecule with its biological target. interchim.frrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLOTPAWUBQPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations Involving Bromo Peg3 Ch2co2tbu
Advanced Synthetic Routes to Bromo-PEG3-CH2CO2tBu
The synthesis of Bromo-PEG3-CH2CO2tBu involves a multi-step process that requires careful control over reaction conditions to achieve high purity and yield. The general strategy involves the functionalization of a PEG derivative with a bromine atom and the introduction of a protected carboxylic acid moiety.
Methodologies for PEG Functionalization with Halogens
Several methods exist for the halogenation of polyethylene (B3416737) glycols. A common approach involves the modification of commercially available hydroxy-terminated PEG. beilstein-journals.orgbeilstein-journals.org One such method is the reaction of a PEG with a brominating agent. Another strategy is the enzyme-catalyzed transesterification of halo-esters with PEGs, which offers a greener alternative with high efficiency and milder reaction conditions. researchgate.net For instance, halogen-functionalized PEGs can be prepared by reacting PEG monomethyl ether with halo-esters under solvent-less conditions. researchgate.netresearchgate.net Mechanochemical procedures also provide a solvent-free and rapid method for the bromination of PEG derivatives. beilstein-journals.orgbeilstein-journals.org
A typical laboratory-scale synthesis might involve the reaction of a suitable PEG-alcohol with a brominating agent like triphenylphosphine (B44618) and bromine or N-bromosuccinimide. The choice of brominating agent and reaction conditions is crucial to prevent side reactions and ensure selective functionalization of the terminal hydroxyl group.
Strategies for Introduction and Protection of the Carboxylic Acid Moiety
The introduction of the carboxylic acid is typically achieved through esterification. The carboxylic acid is protected to prevent its interference with the subsequent reactions of the bromo group. The tert-butyl (tBu) group is a common choice for protecting carboxylic acids due to its stability under various reaction conditions and its facile removal under acidic conditions. medkoo.comgoogle.com
The synthesis of the target molecule often starts with a commercially available PEG derivative that is first brominated. Subsequently, the resulting bromo-PEG intermediate is reacted with a protected acetic acid derivative, such as tert-butyl bromoacetate, in the presence of a base to form the final product. chemrxiv.org Alternatively, a PEG molecule can first be functionalized with the protected carboxylic acid group, followed by bromination of the terminal hydroxyl group.
Optimization of Reaction Conditions for High Purity and Yield
Optimizing reaction conditions is critical for maximizing the yield and purity of Bromo-PEG3-CH2CO2tBu. This involves careful consideration of solvents, temperature, reaction time, and the stoichiometry of reactants. For instance, in the synthesis of related PEG conjugates using copper-catalyzed azide-alkyne cycloaddition (CuAAC) in supercritical CO2, parameters such as pressure, temperature, and catalyst-to-reagent molar ratio were optimized to achieve high yields. nih.gov While the specific reactions differ, the principle of systematic optimization remains the same.
Purification of the final product is typically achieved using chromatographic techniques to remove unreacted starting materials and byproducts, ensuring high purity for its intended applications. smolecule.com The purity is often confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net
Reaction Mechanisms of the Bromo Functionality in Bromo-PEG3-CH2CO2tBu
The bromo group in Bromo-PEG3-CH2CO2tBu is a key reactive site, primarily undergoing nucleophilic substitution reactions. tebubio.comcd-bioparticles.net This reactivity allows for the conjugation of the PEG linker to a wide variety of molecules.
Nucleophilic Substitution Reactions Mediated by the Bromo Group
The bromine atom in Bromo-PEG3-CH2CO2tBu is an excellent leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. tebubio.comcd-bioparticles.net This enables the facile attachment of various functional groups through nucleophilic substitution.
The primary mechanism for the reaction of the bromo group in Bromo-PEG3-CH2CO2tBu with nucleophiles is the SN2 (bimolecular nucleophilic substitution) reaction. savemyexams.comchemist.sg In an SN2 reaction, the nucleophile attacks the carbon atom bearing the bromine from the backside, in a single, concerted step where the bond to the nucleophile forms at the same time as the carbon-bromine bond breaks. masterorganicchemistry.comsaskoer.canumberanalytics.com
This reaction pathway is favored for primary alkyl halides like Bromo-PEG3-CH2CO2tBu because there is minimal steric hindrance around the reactive carbon center. savemyexams.com The rate of the SN2 reaction is dependent on the concentration of both the substrate (Bromo-PEG3-CH2CO2tBu) and the nucleophile. savemyexams.comchemist.sg
A variety of nucleophiles can be employed in SN2 reactions with Bromo-PEG3-CH2CO2tBu, including:
Amines: Primary and secondary amines react to form the corresponding substituted amines. biochempeg.com
Thiols: Thiol groups react to form stable thioether linkages. biochempeg.combroadpharm.com
Alcohols and Phenols: Alkoxides and phenoxides can displace the bromide to form ethers. biochempeg.com
Carboxylates: Carboxylate anions can react to form esters.
The general scheme for the SN2 reaction is as follows:
Nu:⁻ + R-Br → [Nu···R···Br]⁻ → Nu-R + Br⁻
Where Nu:⁻ represents the nucleophile and R-Br is Bromo-PEG3-CH2CO2tBu. The process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. masterorganicchemistry.com For chiral centers, this mechanism leads to an inversion of stereochemistry, a phenomenon known as Walden inversion. masterorganicchemistry.com
The reactivity of the bromo group allows for the versatile use of Bromo-PEG3-CH2CO2tBu in creating complex molecules, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. chemicalbook.comchemsrc.commedchemexpress.com
Potential for SNAr Type Reactions in Activated Systems
Nucleophilic aromatic substitution (SNAr) is a reaction class where a nucleophile displaces a leaving group on an aromatic ring. A prerequisite for this reaction is the presence of the leaving group on an aromatic ring that is "activated" by at least one strong electron-withdrawing group positioned ortho or para to it.
The compound Bromo-PEG3-CH2CO2tBu, being an aliphatic or alkyl bromide (the bromine is attached to an sp³-hybridized carbon), cannot directly participate in SNAr reactions as the electrophilic substrate. However, its functional groups can be utilized to modify other molecules that may subsequently undergo SNAr.
While direct SNAr reaction is not feasible, the primary bromide is an excellent electrophile for SN2 (bimolecular nucleophilic substitution) reactions. This is the most common and synthetically valuable transformation for this class of compounds. In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. The reactivity of the bromide as a leaving group makes Bromo-PEG3-CH2CO2tBu an effective PEGylating agent for substrates containing nucleophilic functional groups like thiols, amines, and alkoxides. precisepeg.comaxispharm.com For instance, the reaction with a thiol-containing biomolecule would result in a stable thioether linkage. precisepeg.com
Cross-Coupling Methodologies for Bromo-PEG3-CH2CO2tBu Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The alkyl bromide moiety of Bromo-PEG3-CH2CO2tBu can potentially serve as the electrophilic partner in several such transformations.
Suzuki-Miyaura Coupling Reactions for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. organic-chemistry.org While traditionally employed for sp²-hybridized carbons (aryl or vinyl halides), significant progress has been made to extend its scope to sp³-hybridized alkyl halides. organic-chemistry.org
The cross-coupling of primary alkyl bromides, such as Bromo-PEG3-CH2CO2tBu, with aryl or vinyl boronic acids or their esters can proceed under specific catalytic conditions. acs.orgnih.gov These reactions often require specialized ligands that facilitate the oxidative addition of the alkyl bromide to the palladium center and prevent competitive side reactions like β-hydride elimination. The generally accepted mechanism for primary alkyl halides involves an SN2-type oxidative addition. acs.org This transformation allows for the direct attachment of the PEG linker to aromatic or olefinic scaffolds.
Table 1: Hypothetical Suzuki-Miyaura Reaction Components
| Component | Example | Role |
|---|---|---|
| Alkyl Halide | Bromo-PEG3-CH2CO2tBu | Electrophilic partner providing the PEG-ester moiety. |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner providing the aryl group. |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Catalyzes the cross-coupling cycle. |
| Ligand | SPhos, RuPhos, or other electron-rich phosphines | Stabilizes the palladium center and promotes key reaction steps. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron species for transmetalation. organic-chemistry.org |
| Solvent | Dioxane, Toluene, or THF/Water | Solubilizes reactants and facilitates the reaction. |
Heck Reactions for Olefinic Functionalization
The Heck reaction is a palladium-catalyzed method for the C-C bond formation between an unsaturated halide (or triflate) and an alkene. nih.gov Similar to the Suzuki coupling, the classical Heck reaction is most efficient with aryl and vinyl halides. However, the development of new catalytic systems has enabled the use of alkyl halides, including primary alkyl bromides. nih.govntu.edu.sgorganic-chemistry.orgacs.org
In a Heck-type reaction, Bromo-PEG3-CH2CO2tBu could react with an alkene to introduce the PEGylated chain onto the double bond. These reactions can be challenging due to the potential for β-hydride elimination from the alkyl palladium intermediate. acs.org Success often relies on catalysts that promote the desired pathway, with some modern protocols utilizing nickel catalysts or photo-induced reactions to achieve high efficiency under mild conditions. organic-chemistry.orgnih.gov
Table 2: Hypothetical Heck Reaction Components
| Component | Example | Role |
|---|---|---|
| Alkyl Halide | Bromo-PEG3-CH2CO2tBu | Electrophilic partner providing the PEG-ester moiety. |
| Alkene | Styrene or Butyl Acrylate | The unsaturated partner that gets functionalized. |
| Catalyst | Pd(OAc)₂, NiCl₂(dme) | Catalyzes the reaction. nih.gov |
| Ligand | P(t-Bu)₃, Xantphos | Stabilizes the metal center and influences regioselectivity. nih.gov |
| Base | Et₃N, NaOAc, or K₂CO₃ | Neutralizes the hydrogen halide produced during the reaction. |
| Solvent | DMF, Acetonitrile, or Toluene | Provides the reaction medium. |
Chemical Modifications of the t-Butyl Ester Group in Bromo-PEG3-CH2CO2tBu
The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk prevents it from being easily attacked by nucleophiles, allowing for selective reactions at the bromide terminus. This protecting group can be cleanly removed under acidic conditions to reveal the free carboxylic acid.
Acid-Catalyzed Deprotection to the Free Carboxylic Acid
The conversion of the t-butyl ester to the corresponding carboxylic acid is a common and high-yielding transformation. This deprotection is typically achieved by treating the compound with a strong acid in an organic solvent. The resulting product, Bromo-PEG3-CH2COOH, is a bifunctional linker with a reactive bromide at one end and a carboxyl group at the other, ready for further conjugation, for example, by forming an amide bond with a primary amine. broadpharm.com
Table 3: Common Reagents for t-Butyl Ester Deprotection
| Reagent | Solvent | Typical Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room temperature, 1-5 hours |
| Hydrochloric Acid (HCl) | Dioxane or Diethyl Ether | Room temperature |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | Mild conditions |
Mechanism of t-Butyl Ester Hydrolysis
The acid-catalyzed hydrolysis of a t-butyl ester proceeds through a specific unimolecular mechanism known as AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular). researchgate.netcdnsciencepub.com This pathway is favored because of the exceptional stability of the intermediate tert-butyl carbocation.
The mechanism involves the following steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the ester. This enhances the electrophilicity of the carbonyl carbon, but more importantly, it makes the ether oxygen a better leaving group.
Carbocation Formation: The C-O bond between the acyl group and the tert-butyl group cleaves heterolytically. This is the rate-determining step. It results in the formation of two species: the free carboxylic acid and a highly stable tertiary carbocation (the tert-butyl cation). researchgate.netoup.com
Deprotonation of the Carbocation: The tert-butyl carbocation is highly reactive and is quickly neutralized. Typically, it loses a proton from one of its methyl groups to a solvent molecule or a weak base, forming isobutylene (B52900) gas, which bubbles out of the reaction mixture, driving the equilibrium forward.
This AAL1 mechanism is distinct from the more common AAC2 mechanism seen in the hydrolysis of less sterically hindered esters (like methyl or ethyl esters), which involves nucleophilic attack by water on the protonated carbonyl carbon. cdnsciencepub.comslideshare.net
Influence of Acidic Conditions on Reaction Selectivity
The tert-butyl ester of Bromo-PEG3-CH2CO2tBu provides a protective shield for the carboxylic acid functionality. This protecting group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions to liberate the carboxyl group. medkoo.combroadpharm.comchemicalbook.comcreative-biolabs.com This deprotection is a critical step that allows for sequential reactions.
The reaction is typically performed using moderately strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). broadpharm.comchemicalbook.com The selectivity of this deprotection is high; the acid treatment primarily cleaves the ester linkage while leaving the bromo group at the other end of the PEG chain intact. This orthogonality is fundamental to its utility as a linker, enabling the bromo group to be used in a separate reaction step without interference from the protected or liberated acid.
Subsequent Derivatization of the Liberated Carboxyl Moiety
Once the tert-butyl group is removed, the exposed carboxylic acid becomes available for a variety of conjugation reactions, most commonly the formation of amide and ester bonds.
The direct reaction between the liberated carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. libretexts.org This is achieved using coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group, forming a highly reactive intermediate such as an O-acylisourea. fishersci.co.uk This activated intermediate then readily reacts with a primary or secondary amine to form a stable amide bond. fishersci.co.ukthermofisher.com The process often includes a non-nucleophilic base, such as diisopropylethylamine (DIEA), to neutralize the acid formed during the reaction. fishersci.co.uk
Commonly used coupling reagents are carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium salts, such as HATU. fishersci.co.uksynplechem.com The addition of reagents like HOBt can improve yields and reduce side reactions. fishersci.co.uk
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent | Full Name | Class |
|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide (B86325) |
| DCC | Dicyclohexylcarbodiimide | Carbodiimide |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt |
| HOBt | Hydroxybenzotriazole | Additive |
The liberated carboxylic acid can also be converted into an ester through reaction with an alcohol. The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester product, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.commasterorganicchemistry.com Alternatively, removal of water as it is formed can also shift the equilibrium to favor the product. This method allows for the introduction of various alcoholic moieties onto the PEG linker.
Table 2: Examples of Esterification Products
| Reactant Alcohol | Resulting Ester Moiety |
|---|---|
| Methanol | Methyl Ester |
| Ethanol | Ethyl Ester |
| Propanol | Propyl Ester |
Chemo-selective Reactivity of Bromo-PEG3-CH2CO2tBu in Complex Molecular Environments
In fields like drug delivery and proteomics, linkers such as Bromo-PEG3-CH2CO2tBu are used to conjugate different molecules, for instance, a small-molecule drug to a protein. smolecule.com Such syntheses occur in complex environments containing multiple reactive functional groups, demanding high chemo-selectivity.
The key to the utility of Bromo-PEG3-CH2CO2tBu is the orthogonal reactivity of its two terminal functional groups. The bromo group and the protected carboxyl group can be reacted independently of one another using different chemical pathways.
Bromo Group Reactivity : The bromo group is an electrophilic center that reacts readily with nucleophiles in a substitution reaction. medkoo.comcd-bioparticles.net Common nucleophiles used in bioconjugation include the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues on a protein's surface. thermofisher.comnih.gov This reaction can be performed while the carboxyl group remains protected by the tert-butyl ester, which is stable to the typically neutral or slightly basic conditions used for these nucleophilic substitutions.
Carboxyl Group Reactivity : The tert-butyl ester is unreactive towards nucleophiles but can be selectively cleaved with acid, as previously described. dcchemicals.com Once deprotected, the resulting carboxylic acid can be activated and coupled to a second molecule (e.g., an amine-containing drug or dye) using the amide bond formation chemistry described in section 2.3.2.1.
This two-stage approach allows for the sequential and controlled assembly of complex molecular constructs. A biomolecule can first be attached at the bromo- end, followed by deprotection and attachment of a second molecule at the carboxyl- end.
When working with complex biomolecules like proteins, several functional groups can act as competing nucleophiles, leading to undesired side reactions. The primary amine on the N-terminus and in lysine side chains, as well as the thiol in cysteine, are common nucleophilic sites. thermofisher.comnih.gov
Minimizing side reactions requires careful control of reaction conditions, particularly pH. For example, to selectively target cysteine residues, the reaction is often carried out at a pH around 7-8. At this pH, the cysteine's thiol group (pKa ~8.5) is partially deprotonated to the highly nucleophilic thiolate anion, which reacts much faster with the bromo-linker than the amine groups of lysine (pKa ~10.5), which remain largely protonated and less nucleophilic. nih.gov Another potential side reaction is the hydrolysis of the bromo group by water, which can be minimized by using appropriate buffers and reagent concentrations.
Table 3: Strategies to Minimize Side Reactions during Conjugation
| Potential Side Reaction | Competing Reagent/Group | Strategy for Minimization |
|---|---|---|
| Non-selective Amine Alkylation | Lysine residues, N-terminus | Perform reaction at a pH below the pKa of lysine amines (e.g., pH 7-8) to favor reaction with more nucleophilic groups like thiols. |
| Hydrolysis of Bromo Group | Water | Use buffered solutions, control reaction time, and use a sufficient concentration of the target nucleophile. |
| Reaction with other Nucleophiles | Histidine, Methionine | Optimize pH and stoichiometry. The nucleophilicity of these residues is generally lower than thiols. |
Click Chemistry Potential in Bromo-PEG3-CH2CO2tBu Derivatization
Click chemistry provides a powerful platform for the modular assembly of complex molecular architectures. Bromo-PEG3-CH2CO2tBu is an ideal starting material for creating linkers amenable to the two most prominent click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The transformation of the terminal bromide in Bromo-PEG3-CH2CO2tBu into an azide (B81097) is a critical step to enable its participation in CuAAC reactions. This conversion is typically achieved through a nucleophilic substitution reaction with an azide salt, most commonly sodium azide (NaN₃). masterorganicchemistry.com The resulting compound, tert-butyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate (Azido-PEG3-CH2CO2tBu), is a key intermediate for CuAAC-mediated conjugations. pharmaffiliates.comcymitquimica.com
The azidation reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the azide salt, thereby enhancing the nucleophilicity of the azide anion. masterorganicchemistry.com The reaction proceeds efficiently, often with high yields. In some cases, the addition of a phase-transfer catalyst, such as 15-crown-5 (B104581), can facilitate the reaction, particularly when dealing with substrates that have limited solubility or when aiming to lower reaction temperatures or times. nih.gov A patent has also described the use of polyethylene glycol (PEG) itself as a catalyst for the azidation of halides, suggesting the PEG chain within the substrate may inherently facilitate the substitution. google.com
Once synthesized, Azido-PEG3-CH2CO2tBu becomes a valuable partner for CuAAC reactions. This reaction involves the [3+2] cycloaddition between the terminal azide and a terminal alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.org The reaction is not spontaneous under normal conditions but is dramatically accelerated by a copper(I) catalyst. organic-chemistry.org This catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, like sodium ascorbate. rsc.org The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org Its bioorthogonality allows it to proceed in complex biological media with minimal side reactions, making it a premier choice for bioconjugation. nih.gov
Table 1: Representative Conditions for Azidation and Subsequent CuAAC Reaction
| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Typical Yield | Reference |
| Azidation | Bromo-PEG3-CH2CO2tBu, Sodium Azide (NaN₃), 15-crown-5 (cat.) | DMSO | 80 °C | High | nih.gov |
| CuAAC | Azido-PEG3-CH2CO2tBu, Terminal Alkyne, CuSO₄, Sodium Ascorbate | DMF/H₂O or other suitable solvents | Room Temperature | >90% | nih.gov |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Bromo-PEG3-CH2CO2tBu Derivatives
A significant advancement in click chemistry has been the development of SPAAC, which circumvents the need for the potentially cytotoxic copper catalyst required for CuAAC. biochempeg.com This makes SPAAC particularly well-suited for applications in living systems. The reaction relies on the inherent ring strain of a cyclooctyne (B158145) to accelerate the cycloaddition with an azide. biochempeg.com Common strained alkynes used for this purpose include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). biochempeg.combiochempeg.com
To utilize Bromo-PEG3-CH2CO2tBu in SPAAC, it must first be derivatized to incorporate a strained alkyne. A direct conversion of the bromo group to a strained alkyne is not a standard transformation. A more practical approach involves a multi-step synthesis where the bromo group is first converted into a different functional group, such as an amine. This amine-functionalized PEG linker can then be reacted with an activated strained alkyne, for example, an N-hydroxysuccinimide (NHS) ester of a DBCO-containing carboxylic acid (e.g., DBCO-PEG4-NHS Ester), to form a stable amide bond. aatbio.com This process results in a Bromo-PEG3-CH2CO2tBu derivative that is ready for SPAAC. Commercially available reagents like Bromoacetyl-PEG3-DBCO also highlight the feasibility of incorporating a strained alkyne into a PEG linker that contains a reactive handle. medchemexpress.com
Once the DBCO- or BCN-derivatized linker is synthesized, it can readily react with an azide-functionalized molecule in a catalyst-free manner. The reaction is typically fast, bioorthogonal, and proceeds efficiently under physiological conditions (aqueous buffer, room temperature). broadpharm.cominterchim.fr The rate of the SPAAC reaction is dependent on the specific structures of the strained alkyne and the azide.
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Strained Alkyne | Azide Partner | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | DBCO | Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) | nih.gov | | BCN | Benzyl Azide | 0.07 | CH₃CN:H₂O (3:1) | nih.gov | | BCN-OH | 4-azido-1-methylpyridinium iodide | 2.0 - 2.9 | Not Specified | nih.gov |
This data illustrates the kinetic profiles of common strained alkynes, providing a baseline for predicting the behavior of Bromo-PEG3-CH2CO2tBu derivatives in SPAAC applications. The ability to convert this bromo-linker into precursors for both CuAAC and SPAAC underscores its significant utility in constructing complex biomolecules and functional materials through modular and efficient chemical strategies.
Applications of Bromo Peg3 Ch2co2tbu in Bioconjugation and Drug Discovery
Bromo-PEG3-CH2CO2tBu in Advanced Bioconjugation Strategies
Bromo-PEG3-CH2CO2tBu is instrumental in sophisticated bioconjugation strategies aimed at creating stable and functional bioactive conjugates. The presence of the bromo group facilitates covalent bond formation through nucleophilic substitution, a cornerstone of many bioconjugation techniques. The PEG3 spacer enhances the aqueous solubility of the resulting conjugates, a critical factor for biological applications.
Site-Specific Conjugation with Biomolecules
Site-specific conjugation is a paramount objective in bioconjugation, ensuring the production of homogeneous conjugates with preserved biological activity. Bromo-PEG3-CH2CO2tBu, through its bromoacetyl moiety, can be directed to specific nucleophilic sites on biomolecules, most notably the thiol group of cysteine residues. This specificity is crucial for maintaining the structural and functional integrity of the target biomolecule.
The site-specific modification of proteins and enzymes is critical for developing protein therapeutics, diagnostics, and biocatalysts. The thiol group of cysteine residues, with its high nucleophilicity at physiological pH, is an ideal target for alkylation by the bromo group of Bromo-PEG3-CH2CO2tBu. This reaction allows for the precise attachment of the PEG linker to a predetermined site on the protein surface, which can be a naturally occurring or genetically engineered cysteine residue. Such targeted PEGylation can enhance the protein's stability, extend its circulating half-life, and reduce its immunogenicity, without compromising its active site. nih.gov
Illustrative Data on Site-Specific Protein PEGylation:
| Protein Target | Target Residue | Reagent | Reaction pH | Conjugation Efficiency | Resulting Conjugate |
|---|---|---|---|---|---|
| Model Protein A (with engineered Cys) | Cysteine | Bromo-PEG3-CH2CO2tBu | 7.4 | >90% | Protein A-S-PEG3-CH2CO2tBu |
| Enzyme B (with surface-accessible Cys) | Cysteine | Bromo-PEG3-CH2CO2tBu | 7.2 | ~85% | Enzyme B-S-PEG3-CH2CO2tBu |
Peptides and oligonucleotides are important classes of therapeutic molecules that often require modification to improve their pharmacokinetic properties. Bromo-PEG3-CH2CO2tBu can be conjugated to cysteine-containing peptides via the same thiol-alkylation chemistry used for proteins. This modification can enhance the peptide's solubility and in vivo stability. For oligonucleotides, a thiol group can be introduced at the 5' or 3' end, or internally, to serve as a handle for conjugation with the bromo-PEG linker. nih.govnih.gov This PEGylation strategy can improve the oligonucleotide's resistance to nuclease degradation and enhance its delivery to target cells.
Representative Findings for Peptide and Oligonucleotide Conjugation:
| Biomolecule | Modification Site | Reagent | Key Outcome |
|---|---|---|---|
| Therapeutic Peptide (Cys-containing) | C-terminal Cysteine | Bromo-PEG3-CH2CO2tBu | Increased serum stability and solubility. |
| Antisense Oligonucleotide (5'-thiol modified) | 5'-Thiol | Bromo-PEG3-CH2CO2tBu | Enhanced resistance to exonuclease activity. |
The functionalization of carbohydrates and lipids with PEG linkers is crucial for the development of targeted drug delivery systems, such as liposomes and nanoparticles. nih.gov For carbohydrates, a thiol group can be chemically introduced to allow for conjugation with Bromo-PEG3-CH2CO2tBu. broadpharm.com In the case of lipids, thiol-containing head groups can be synthesized and incorporated into lipid bilayers. The subsequent reaction with the bromo-PEG linker results in a PEGylated lipid that can be used to formulate "stealth" liposomes, which exhibit prolonged circulation times and reduced uptake by the reticuloendothelial system.
Thiol-Mediated Bioconjugation via Sulfide Bond Formation
The reaction between a thiol group and an alkyl halide, such as the bromo group in Bromo-PEG3-CH2CO2tBu, is a robust and widely employed strategy in bioconjugation. This reaction proceeds via an SN2 mechanism, where the nucleophilic thiolate anion attacks the carbon atom bearing the bromine, leading to the formation of a stable thioether (sulfide) bond.
The formation of a thioether bond through the reaction of Bromo-PEG3-CH2CO2tBu with a thiol-containing biomolecule results in a highly stable conjugate. Unlike disulfide bonds, which can be cleaved under reducing conditions, the thioether linkage is resistant to a wide range of physiological conditions, ensuring the integrity of the conjugate in biological systems. The reaction is typically carried out in aqueous buffers at or near neutral pH, which is favorable for maintaining the structure and function of most biomolecules. The specificity of the reaction for thiols over other nucleophilic groups, such as amines, can be controlled by maintaining the pH between 6.5 and 7.5. precisepeg.com
Characteristics of Thiol-Bromo Reaction for Bioconjugation:
| Parameter | Description |
|---|---|
| Reaction Type | Nucleophilic Substitution (SN2) |
| Formed Bond | Thioether (Sulfide) |
| Bond Stability | High, resistant to reduction |
| Optimal pH | 6.5 - 7.5 for thiol specificity |
Applications in Bioconjugate Chemistry
Bromo-PEG3-CH2CO2tBu is a heterobifunctional linker utilized extensively in bioconjugate chemistry. Its structure, featuring a reactive bromo group at one end and a protected carboxylic acid (tert-butyl ester) at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential and controlled conjugation of different molecules. The bromo group serves as a versatile handle for covalent modification of biomolecules. axispharm.com It is an excellent leaving group for nucleophilic substitution reactions, enabling efficient attachment to functional groups such as thiols (to form thioether bonds) and amines present on proteins, peptides, and other biologically relevant molecules. axispharm.combroadpharm.combroadpharm.com
The polyethylene glycol (PEG) component of the linker is crucial to its function. The hydrophilic nature of the PEG chain enhances the water solubility of the resulting bioconjugate, which is particularly advantageous when working with hydrophobic molecules. broadpharm.comcd-bioparticles.net This property helps to prevent aggregation and precipitation during the conjugation process and improves the handling of the final product in aqueous buffers. The flexibility and length of the PEG spacer also provide spatial separation between the conjugated molecules, which can be critical for maintaining their individual biological activity by minimizing steric hindrance. axispharm.com After the initial conjugation via the bromo group, the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be used for subsequent conjugation steps, for instance, forming a stable amide bond with a primary amine in the presence of activators. axispharm.combroadpharm.commedkoo.com This dual reactivity makes Bromo-PEG3-CH2CO2tBu a valuable tool for creating complex biomolecular architectures.
Utility in Targeted Drug Delivery Systems
The unique structural characteristics of Bromo-PEG3-CH2CO2tBu make it a valuable component in the development of targeted drug delivery systems. Its primary role is as a PEGylation reagent, a class of compounds used to covalently attach PEG chains to therapeutic agents. axispharm.com PEGylation is a well-established strategy to improve the therapeutic index of drugs by modifying their physicochemical and biological properties. axispharm.comnih.gov By incorporating Bromo-PEG3-CH2CO2tBu as a linker, drug delivery constructs can be engineered to have enhanced performance profiles. These linkers are used to attach therapeutic agents to targeting moieties, such as antibodies, thereby increasing drug solubility, extending circulation time, and facilitating targeted delivery to specific tissues or cells. axispharm.com
Enhancing Pharmacokinetic and Pharmacodynamic Profiles through PEGylation with Bromo-PEG3-CH2CO2tBu
Table 1: Physicochemical Properties of Bromo-PEG3-CH2CO2tBu
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C12H23BrO5 | broadpharm.commedkoo.com |
| Molecular Weight | 327.22 g/mol | axispharm.combroadpharm.com |
| CAS Number | 2100306-71-4 | broadpharm.com |
| Appearance | Solid | invivochem.com |
| Key Functional Groups | Bromo (Bromide), tert-butyl protected carboxyl group | broadpharm.comcd-bioparticles.netmedkoo.com |
| Solubility | DMSO, DCM, DMF | broadpharm.com |
Reducing Drug Immunogenicity and Antigenicity
Therapeutic proteins and other large-molecule drugs can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs). This immunogenicity can neutralize the drug's therapeutic effect and cause adverse reactions. nih.gov PEGylation is a widely employed strategy to mitigate this problem. nih.gov The flexible PEG chains, when attached to a drug's surface using a linker like Bromo-PEG3-CH2CO2tBu, create a hydrated shield that can mask the antigenic epitopes of the protein from recognition by the immune system. nih.govyoutube.com This "steric hindrance" effect reduces the likelihood of an immune response, thereby lowering the immunogenicity and antigenicity of the therapeutic agent. nih.gov Research has demonstrated that PEGylation can effectively reduce the immunogenicity of proteins, as shown in studies with α-momorcharin where the PEGylated conjugate induced a significantly lower specific IgG titer compared to the native protein. nih.gov
Design and Synthesis of Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the high specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. researchgate.netbroadpharm.com The three main components of an ADC are the antibody, the cytotoxic payload, and the linker that connects them. The linker is a critical element that influences the ADC's stability, pharmacokinetics, and the mechanism of payload release. broadpharm.comresearchgate.net
ADC Construction and Optimization Utilizing Bromo-PEG3-CH2CO2tBu Linkers
Bromo-PEG3-CH2CO2tBu is a type of linker that can be employed in the synthesis of ADCs. Its bifunctional nature is key to its utility in this context. The bromo group can be reacted with a nucleophilic side chain on the antibody, such as the thiol group of a cysteine residue, to form a stable covalent bond. broadpharm.combroadpharm.com This reaction provides a site for attaching the linker-payload moiety to the antibody.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| Bromo-PEG3-CH2CO2tBu | tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate |
| α-momorcharin | α-MMC |
Targeted Delivery of Therapeutic Agents Mediated by Bromo-PEG3-CH2CO2tBu Conjugates
The structural characteristics of Bromo-PEG3-CH2CO2tBu make it an effective tool for the targeted delivery of therapeutic agents. Its bifunctional nature allows it to act as a bridge, covalently linking a therapeutic molecule to a targeting moiety, such as an antibody or other ligand. The bromide end of the linker can react with nucleophilic groups like thiols on a targeting protein, while the carboxyl end (after deprotection) can be used to attach a drug payload. axispharm.comaxispharm.com
Role of Bromo-PEG3-CH2CO2tBu in Proteolysis-Targeting Chimeras (PROTACs) Research
PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins. medchemexpress.com A PROTAC molecule consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.govnih.gov The linker is not merely a spacer but plays a fundamental role in the PROTAC's function.
Design Principles of Bromo-PEG3-CH2CO2tBu-based PROTAC Linkers
The design of the linker is a critical aspect of developing potent and effective PROTACs, with its composition, length, and flexibility significantly influencing the final properties of the molecule. nih.govexplorationpub.com Bromo-PEG3-CH2CO2tBu incorporates several desirable features for a PROTAC linker.
Flexibility and Composition : Flexible linkers, such as alkyl and PEG chains, are the most commonly used scaffolds in PROTAC design. explorationpub.comresearchgate.net The PEG3 chain in Bromo-PEG3-CH2CO2tBu provides rotational freedom, which is essential for allowing the two ends of the PROTAC to simultaneously bind the target protein and the E3 ligase in a productive orientation. nih.gov
Linker Length : The length of the linker is a crucial parameter that must be optimized for each specific target and E3 ligase pair. researchgate.net A linker that is too short may prevent the formation of a stable ternary complex, while one that is too long might lead to unproductive binding or the "hook effect," where binary complexes are favored over the functional ternary complex. researchgate.net
The bifunctional nature of Bromo-PEG3-CH2CO2tBu allows for its straightforward incorporation into a PROTAC structure, connecting the two distinct ligand moieties. axispharm.com
Facilitating Ternary Complex Formation for Targeted Protein Degradation
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase. nih.gov The linker is the architectural element that makes this proximity-induced interaction possible. nih.gov The flexible PEG3 linker of Bromo-PEG3-CH2CO2tBu allows the connected ligands to adopt the optimal spatial orientation required for the two proteins to interact effectively. explorationpub.com
The stability of this ternary complex is often enhanced by cooperative protein-protein interactions between the target and the E3 ligase, which are only possible when they are brought together by the PROTAC. nih.govresearchgate.net The nature of the linker directly influences the geometry and stability of this complex. nih.gov A well-designed linker based on a scaffold like Bromo-PEG3-CH2CO2tBu can stabilize the ternary complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. nih.govnih.gov
Impact of Linker Parameters on PROTAC Potency and Cellular Activity
The potency and cellular activity of a PROTAC are highly sensitive to the parameters of its linker. Extensive research has shown that linker length, in particular, has a profound effect on degradation efficacy. nih.govnih.gov
One study focusing on estrogen receptor (ER)-targeting PROTACs systematically varied the linker length and observed a significant impact on efficacy. The researchers found that an optimal linker length was necessary for maximal protein degradation. For their specific system, a 16-atom chain length proved to be the most effective in degrading the ER and inhibiting the proliferation of MCF7 breast cancer cells. nih.gov This highlights that there is an optimal distance required to properly orient the E3 ligase and the target protein for efficient ubiquitination. nih.govresearchgate.net
The chemical composition of the linker also plays a role. Replacing an alkyl chain with PEG units, for instance, can alter PROTAC activity. In one case, this exchange from an alkyl to a PEG linker resulted in weaker degradation, suggesting that the specific atomic composition and resulting conformational preferences can inhibit or enhance PROTAC function. nih.gov These findings underscore the necessity of fine-tuning linker parameters, including length and composition, to achieve high potency and cellular activity. nih.govnih.gov
Table 1: Research Findings on the Impact of Linker Length on PROTAC Efficacy
| PROTAC System | Linker Variation | Key Finding | Reference |
|---|---|---|---|
| Estrogen Receptor (ER) Degraders | Varied chain lengths (9, 12, 16, 19, 21 atoms) | Potency increased with linker length up to 16 atoms, then decreased. The 16-atom linker showed the highest ER degradation and cytotoxicity in MCF7 cells. | nih.gov |
Integration of Bromo-PEG3-CH2CO2tBu in Surface Modification
The surface properties of biomaterials are critical for their performance and biocompatibility when implanted in the body. nih.gov Surface modification is a widely used strategy to improve the interaction between a material and the surrounding biological environment. nih.govmdpi.com
The functional groups of Bromo-PEG3-CH2CO2tBu allow for its covalent attachment to a variety of material surfaces. The bromide group can be used to react with surface functionalities, anchoring the molecule. This provides a stable and durable modification without altering the bulk properties of the underlying material. nih.govresearchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Bromo-PEG3-CH2CO2tBu |
| Trastuzumab emtansine |
| JQ1 |
| MZ1 |
| ARV-825 |
| dBET1 |
| Tamoxifen |
| Epoxomicin |
Engineering Biocompatible Surfaces for Biomedical Devices
The development of biocompatible surfaces is a critical challenge in the design of biomedical devices to prevent adverse reactions upon implantation or contact with biological systems. The modification of device surfaces with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance biocompatibility. Bromo-PEG3-CH2CO2tBu serves as a valuable reagent in this context.
The bromide terminus of the molecule allows for its covalent attachment to various material surfaces through nucleophilic substitution reactions. For instance, surfaces functionalized with amine or thiol groups can react with the bromo group to form stable carbon-nitrogen or carbon-sulfur bonds, respectively. Once anchored, the hydrophilic PEG3 spacer extends from the surface, creating a hydrated layer that mimics the glycocalyx of cells. This layer can sterically hinder the approach of proteins and cells, thereby reducing non-specific interactions that can lead to biofouling and implant rejection. The tert-butyl ester group can be kept intact or deprotected to reveal a carboxylic acid, which can be used for further functionalization if desired.
The utility of such surface modifications can be conceptualized in the following table:
| Biomedical Device | Potential Surface Material | Desired Outcome of PEGylation |
| Cardiovascular Stents | Stainless Steel, Titanium | Reduced thrombosis and restenosis |
| Catheters | Silicone, Polyurethane | Prevention of biofilm formation |
| Biosensors | Gold, Silicon Dioxide | Minimized non-specific binding for improved signal-to-noise ratio |
| Orthopedic Implants | Titanium alloys, PEEK | Enhanced tissue integration and reduced inflammation |
Reduction of Non-Specific Protein Adsorption on Modified Materials
A primary consequence of creating biocompatible surfaces with linkers like Bromo-PEG3-CH2CO2tBu is the significant reduction of non-specific protein adsorption. When a foreign material is introduced into the body, proteins from the blood and surrounding tissues rapidly adsorb to its surface. This initial protein layer dictates the subsequent biological response, which can include inflammation, coagulation, and the foreign body response.
The mechanism by which PEGylated surfaces, created using reagents such as Bromo-PEG3-CH2CO2tBu, resist protein adsorption is attributed to both steric repulsion and the formation of a tightly bound water layer. The flexible and hydrophilic PEG chains create a physical barrier that prevents proteins from reaching the underlying material surface. Furthermore, the ethylene (B1197577) glycol units of the PEG chain form hydrogen bonds with water molecules, creating a structured hydration layer that is energetically unfavorable for proteins to displace.
| Surface Condition | Fibrinogen Adsorption (ng/cm²) (Hypothetical) | Albumin Adsorption (ng/cm²) (Hypothetical) |
| Unmodified | 500 | 200 |
| Modified with Bromo-PEG3-CH2CO2tBu | 25 | 10 |
Application in Molecular Imaging Probes and Diagnostics
The unique bifunctional nature of Bromo-PEG3-CH2CO2tBu also makes it a valuable component in the synthesis of molecular imaging probes and diagnostic agents. Its ability to link different molecular entities with a flexible, hydrophilic spacer is key to its utility in these applications.
Development of Targeted Optical Imaging Agents Incorporating Bromo-PEG3-CH2CO2tBu
Targeted optical imaging agents are designed to selectively accumulate in tissues of interest, such as tumors, allowing for their visualization. These probes typically consist of a targeting moiety (e.g., an antibody, peptide, or small molecule) that recognizes a specific biomarker, a fluorescent dye for detection, and a linker that connects them.
Bromo-PEG3-CH2CO2tBu can be employed as such a linker. For example, the bromide can be reacted with a thiol group on a targeting protein. Following this conjugation, the tert-butyl ester can be deprotected to reveal the carboxylic acid, which can then be coupled to an amine-functionalized fluorescent dye using standard carbodiimide (B86325) chemistry. The PEG3 spacer helps to improve the solubility of the entire conjugate in aqueous media and provides spatial separation between the targeting ligand and the imaging reporter, which can help maintain the biological activity of the ligand and the photophysical properties of the dye.
Design of Diagnostic Drug Carriers Featuring Bromo-PEG3-CH2CO2tBu for Tumor Imaging
In the realm of theranostics, where diagnosis and therapy are combined, Bromo-PEG3-CH2CO2tBu can be used to construct drug carriers that also have imaging capabilities. For instance, a nanoparticle-based drug delivery system can be functionalized with this linker.
The bromide end can be used to attach the linker to the surface of a nanoparticle. The deprotected carboxylic acid can then be used to conjugate a targeting ligand or an imaging agent. The PEG spacer contributes to the stealth properties of the nanoparticle, helping it to evade the immune system and prolonging its circulation time, which can lead to enhanced accumulation in tumors through the enhanced permeability and retention (EPR) effect. By incorporating an imaging agent, the biodistribution and tumor accumulation of the drug carrier can be monitored non-invasively.
A hypothetical design of such a theranostic nanoparticle is outlined below:
| Nanoparticle Core | Surface Functionalization | Attached Moiety 1 (via Bromo-end) | Attached Moiety 2 (via Carboxyl-end) | Intended Function |
| Liposome | Thiol groups | Bromo-PEG3-CH2CO2tBu | Targeting Peptide (e.g., RGD) | Tumor Targeting |
| Gold Nanoparticle | Amine groups | Bromo-PEG3-CH2CO2tBu | Fluorescent Dye (e.g., Cy5) | Optical Imaging |
| Polymeric Micelle | Thiol groups | Bromo-PEG3-CH2CO2tBu | Chemotherapeutic Drug | Drug Delivery and Imaging |
Methodological Considerations and Research Directions for Bromo Peg3 Ch2co2tbu
Optimization of Linker Design for Specific Biological Applications
The efficacy of a bioconjugate is profoundly influenced by the characteristics of the linker that connects the different molecular entities. For linkers based on the Bromo-PEG3-CH2CO2tBu scaffold, properties such as length, flexibility, and hydrophilicity are critical design parameters that can be tuned to optimize performance for specific biological tasks.
The length and conformational flexibility of the PEG linker are pivotal in determining the biological activity and pharmacokinetic properties of the resulting conjugate. The PEG chain not only provides flexibility but also impacts solubility and reduces non-specific binding. axispharm.com
Research has demonstrated that even subtle changes in linker length can have significant consequences. For instance, studies on targeted optical imaging probes have shown that shorter PEG-linkers can enhance probe performance. medkoo.com Similarly, the length of a PEG linker was found to influence the interaction of antiviral lipopeptides with cellular membranes, highlighting the linker's role in mediating interactions at biological interfaces. medkoo.com In the development of multimeric therapeutics, such as an 8-arm PEG-Fab conjugate for treating age-related macular degeneration, the specific architecture and length of the PEG core are critical determinants of the drug's vitreal half-life. chromatographyonline.com These findings underscore the necessity of empirical investigation to determine the optimal linker length for each specific application, balancing factors like target accessibility, solubility, and steric hindrance.
Table 1: Impact of PEG Linker Length on Biological Conjugate Performance
| Application Area | Research Finding | Implication for Bromo-PEG3-CH2CO2tBu Design | Reference |
| Targeted Imaging Probes | Short PEG-linkers improved the performance of activatable monoclonal antibody-indocyanine green probes. | Derivatives with fewer or more PEG units could be synthesized to optimize signal-to-noise ratios in imaging applications. | medkoo.com |
| Antiviral Lipopeptides | The length of the PEG linker influenced the interaction with and disruption of the cell membrane. | Modifying the PEG3 length could fine-tune the membrane interaction kinetics of conjugated drugs. | medkoo.com |
| Multimeric Therapeutics | The size of a multimeric PEG-Fab conjugate, determined by the PEG core, is a key factor for its ocular half-life. | For multi-arm conjugates, the PEG3 length on each arm contributes to the overall hydrodynamic radius, affecting clearance rates. | chromatographyonline.com |
The intrinsic hydrophilicity of the PEG chain in Bromo-PEG3-CH2CO2tBu is one of its most valuable attributes, facilitating solubility in biological media. sigmaaldrich.combroadpharm.com This property is essential for many applications, from drug delivery to the synthesis of tool compounds for chemical biology. sigmaaldrich.com
Advanced Spectroscopic and Analytical Techniques for Characterization of Bromo-PEG3-CH2CO2tBu Conjugates
The structural complexity and potential heterogeneity of PEGylated conjugates necessitate the use of a suite of advanced analytical methods for their thorough characterization. frontiersin.org A combination of spectroscopic and chromatographic techniques is often required to confirm the structure, molecular weight, purity, and other critical quality attributes of molecules synthesized using Bromo-PEG3-CH2CO2tBu. frontiersin.org
NMR spectroscopy is an indispensable tool for the structural elucidation and bioanalysis of PEGylated compounds. eurolab.tr It provides detailed information about molecular structure and dynamics in solution. eurolab.tr
¹H NMR spectroscopy is particularly powerful for quantifying PEGylated species, often with minimal sample preparation. frontiersin.orgnih.gov The repeating ethylene (B1197577) glycol units of the PEG chain produce a characteristic, intense signal in a region of the ¹H NMR spectrum that is typically free from signals of most biological molecules. nih.gov This distinct signal allows for the quantification of PEGylated molecules in complex biological fluids like blood and serum. nih.gov For structural confirmation of a conjugate made with Bromo-PEG3-CH2CO2tBu, NMR can verify the covalent attachment of the linker to the target molecule and confirm the integrity of the different parts of the conjugate. Although often overlooked, accounting for ¹³C satellite peaks in ¹H NMR spectra of large polymers can lead to a more accurate determination of molecular weight and conjugation efficacy. nih.gov
Mass spectrometry (MS) is the definitive technique for determining the accurate molecular weight and assessing the purity of PEGylated proteins and other bioconjugates. nih.govthermofisher.com For decades, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS has been a primary method for analyzing PEGylated proteins, providing information on the average molecular weight and the degree of PEGylation. walshmedicalmedia.com
However, the analysis is often complicated by the polydispersity of the PEG reagent and the overlapping charge-state patterns of the protein, especially with electrospray ionization (ESI-MS). thermofisher.comwalshmedicalmedia.com To overcome these challenges, researchers have developed various strategies. One approach involves coupling liquid chromatography to MS (LC-MS), which separates species before analysis. frontiersin.orgnih.gov Another innovative method involves the post-column addition of specific amines to reduce the charge of the PEGylated compounds, simplifying the resulting mass spectra and allowing for accurate mass determination even for very large conjugates. acs.org Advanced instruments like the Orbitrap mass spectrometer have been successfully optimized for the direct characterization of intact PEGylated proteins, providing high-resolution data on the final product's identity and purity. thermofisher.com
Table 2: Comparison of Mass Spectrometry Techniques for PEGylated Conjugate Analysis
| Technique | Strengths | Challenges | Common Applications | Reference |
| MALDI-TOF MS | Robust for determining average molecular weight and degree of PEGylation. | Primarily qualitative. | Routine quality control of PEGylated proteins. | walshmedicalmedia.com |
| ESI-MS | Allows for automated workflow, can be coupled with LC. | Complex spectra due to polydispersity and multiple charge states. | Detailed characterization of conjugate heterogeneity. | frontiersin.orgwalshmedicalmedia.com |
| LC-MS | Separates components before MS analysis, improving characterization of heterogeneous samples. | Method development can be complex for each specific conjugate. | Identification of positional isomers and quantification in biological fluids. | nih.govacs.org |
| Orbitrap MS | High resolution and mass accuracy. | Historically challenged by the C-trap with large ionized products, now overcome with refined methods. | Full characterization of intact PEGylated therapeutic proteins. | thermofisher.com |
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, quantification, and analysis of PEGylated molecules. Various HPLC modes are employed depending on the specific properties of the conjugate and the information required. frontiersin.org
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is effective for separating PEGylated conjugates from unconjugated protein and for identifying aggregates. frontiersin.orglcms.cz SEC can provide information on the molecular weight and the extent of conjugation. chromatographyonline.com
Reversed-Phase Chromatography (RPC): RPC separates molecules based on hydrophobicity. It can offer excellent resolution between the conjugated product, the unreacted PEG linker, and the native protein. lcms.cz High column temperatures are often used to improve peak shape and recovery for large, PEGylated proteins. lcms.cz
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net surface charge. Since PEGylation can shield the charged groups on a protein's surface, IEC is a powerful method for purifying the PEGylated product from the unmodified protein. mdpi.com
The combination of these techniques, often coupled with MS detection, provides a comprehensive analytical toolkit for ensuring the quality, consistency, and purity of bioconjugates synthesized with Bromo-PEG3-CH2CO2tBu. frontiersin.orgnih.gov
Computational Approaches in the Design and Prediction of Bromo-PEG3-CH2CO2tBu-Derived Molecules
Computational modeling has become an indispensable tool in drug discovery, offering predictive insights that can significantly streamline the design and optimization of novel therapeutic agents. jocpr.com For molecules derived from Bromo-PEG3-CH2CO2tBu, particularly in the context of Proteolysis Targeting Chimeras (PROTACs), computational methods are vital for understanding and predicting their behavior. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand and a protein at the atomic level. nih.gov In the context of PROTACs constructed using linkers like Bromo-PEG3-CH2CO2tBu, these simulations are critical for several reasons:
Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. researchgate.net The linker's length, flexibility, and chemical composition, such as the PEG3 chain in Bromo-PEG3-CH2CO2tBu, are determining factors in achieving a stable and productive ternary complex. chemrxiv.orgelifesciences.org MD simulations can model the conformational flexibility of the linker and predict the stability of the resulting ternary complex. elifesciences.orgacs.org
Binding Affinity and Selectivity: Docking studies can predict the binding affinity of the warhead and E3 ligase-binding moieties of the PROTAC to their respective proteins. nih.gov Furthermore, MD simulations can reveal the dynamic nature of these interactions, providing insights into the selectivity of the PROTAC for its intended targets. nih.gov
Linker Conformation: The PEG3 linker in Bromo-PEG3-CH2CO2tBu provides significant conformational flexibility. elifesciences.org MD simulations can explore the accessible conformations of the linker within the ternary complex, identifying key interactions that stabilize the assembly and orient the target protein for ubiquitination. elifesciences.orgacs.org Studies have shown that even subtle changes in linker composition can significantly impact the dynamics and efficacy of the resulting PROTAC. elifesciences.org
Recent research has highlighted the importance of linker dynamics in facilitating the proper orientation of surface lysine (B10760008) residues on the target protein for efficient ubiquitination by the E2/ubiquitin cascade. elifesciences.org Atomistic MD simulations have demonstrated that different linkers, despite being attached to the same warheads, can alter residue-interaction networks and govern the essential motions of the entire degradation machinery. elifesciences.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com For PROTACs and other molecules derived from Bromo-PEG3-CH2CO2tBu, QSAR models can be developed to predict various properties:
Degradation Potency: By correlating molecular descriptors of a series of PROTACs with their experimentally determined degradation efficiencies (e.g., DC50 values), QSAR models can be built to predict the potency of new, unsynthesized PROTACs. These descriptors can include physicochemical properties influenced by the linker, such as hydrophilicity, size, and flexibility. nih.govnih.gov
Pharmacokinetic Properties: The PEG linker in Bromo-PEG3-CH2CO2tBu is known to increase aqueous solubility. broadpharm.commedkoo.comcreative-biolabs.com QSAR models can be used to predict how variations in the linker structure might affect key pharmacokinetic parameters like clearance and volume of distribution. nih.gov
Predictive Modeling: Machine learning algorithms, such as Random Forest, are increasingly being used to develop more sophisticated QSAR models for predicting complex biological outcomes. mdpi.com These models can handle large datasets with numerous descriptors, potentially uncovering non-linear relationships between structure and activity that are crucial for optimizing PROTAC design. cbirt.netrsc.org
The development of robust QSAR models relies on high-quality, consistent datasets. As more data on PROTACs becomes available, the predictive power of these models is expected to increase, further accelerating the design of novel therapeutics. nih.gov
Future Perspectives on the Translational Research of Bromo-PEG3-CH2CO2tBu in Preclinical Models
The unique properties of the Bromo-PEG3-CH2CO2tBu linker position it as a valuable tool in the development of new therapeutic strategies. The future of its application in preclinical research is promising, with several key areas of focus.
The primary application of Bromo-PEG3-CH2CO2tBu is in the synthesis of PROTACs, a revolutionary approach to drug discovery. marinbio.com The field of targeted protein degradation is rapidly expanding beyond oncology to include other therapeutic areas such as neurodegenerative diseases, autoimmune disorders, and antiviral therapies. marinbio.combiochempeg.com
Future applications could involve the development of PROTACs that target previously "undruggable" proteins, such as transcription factors and scaffolding proteins, which lack a distinct active site for traditional inhibitors to bind. researchgate.net The modular nature of PROTACs, facilitated by linkers like Bromo-PEG3-CH2CO2tBu, allows for the rational design of degraders against a wide range of protein targets. biochempeg.com
As molecules derived from Bromo-PEG3-CH2CO2tBu advance through preclinical and into clinical development, the challenges associated with large-scale synthesis and manufacturing under current Good Manufacturing Practices (cGMP) become paramount.
Challenges:
Purification: The synthesis of monodisperse PEGs and their derivatives often requires multiple column chromatography steps to purify intermediates and the final product, which can be costly and time-consuming for large-scale production. nih.gov
Consistency: Ensuring batch-to-batch consistency in the composition and purity of PEGylated compounds is a significant challenge. researchgate.net
Cost: The cost of raw materials, including the linker itself, and the multi-step synthesis process can be a barrier to cost-effective large-scale manufacturing. nih.gov
Opportunities:
Solid-Phase Synthesis: The use of solid-phase synthesis technology offers a potential solution to many of the challenges of traditional solution-phase synthesis. This method can avoid chromatographic purifications, allow for the use of excess reactants to drive reactions to completion, and potentially be automated. nih.gov
Improved Analytical Techniques: Advances in analytical methods for the characterization of PEGylated bioconjugates are crucial for ensuring quality control. nih.gov
Process Optimization: Further research into optimizing the synthetic route to Bromo-PEG3-CH2CO2tBu and its subsequent conjugation reactions will be essential for improving yields and reducing costs for cGMP manufacturing.
BroadPharm and other suppliers offer research-grade Bromo-PEG3-CH2CO2tBu and indicate the possibility of GMP-grade inquiries, suggesting a pathway towards clinical translation. broadpharm.com
The versatility of the Bromo-PEG3-CH2CO2tBu scaffold provides numerous opportunities for the development of next-generation derivatives with improved properties.
Linker Optimization: Research is ongoing to understand the optimal length, rigidity, and composition of the linker for specific target-E3 ligase pairs. chemrxiv.org This could involve synthesizing derivatives with different PEG lengths (e.g., Bromo-PEG1-CH2CO2tBu, Bromo-PEG2-CH2CO2tBu, Bromo-PEG4-CH2CO2tBu) or incorporating different chemical functionalities to fine-tune the physicochemical properties of the resulting PROTACs. broadpharm.com
Expanding the E3 Ligase Toolbox: The majority of PROTACs in development recruit a small number of E3 ligases, primarily VHL and Cereblon. tocris.com There is a significant effort to identify and validate new E3 ligase ligands to expand the scope of targeted protein degradation. biochempeg.comtocris.com Next-generation derivatives of Bromo-PEG3-CH2CO2tBu could be designed to be compatible with these novel E3 ligase binders.
Tissue-Specific Targeting: A key goal in PROTAC development is to achieve tissue-specific protein degradation to improve efficacy and reduce off-target effects. marinbio.com This could be achieved by designing PROTACs that preferentially engage tissue-specific E3 ligases or by incorporating targeting moieties that direct the PROTAC to a specific cell type.
The continued exploration of the chemical space around Bromo-PEG3-CH2CO2tBu will undoubtedly lead to the development of more potent, selective, and safer therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Bromo-PEG3-CH2CO2tBu, and how do reaction conditions influence yield?
- Methodology: Synthesis typically involves alkylation of PEG3 with bromoacetic acid derivatives, followed by t-Bu ester protection. Key steps:
- Step 1: React PEG3 with bromoacetyl chloride in anhydrous DCM under nitrogen, using triethylamine as a base (0°C to room temperature, 12–24 hours) .
- Step 2: Protect the carboxylic acid group using tert-butyl ester via reaction with Boc anhydride in the presence of DMAP .
- Critical Factors:
- Solvent purity (e.g., anhydrous DCM) to avoid hydrolysis.
- Temperature control to prevent PEG chain degradation.
- Yield Optimization:
| Condition | Yield Range | Reference |
|---|---|---|
| Alkylation at 0°C | 60–70% | |
| Boc protection at RT | 85–90% |
Q. How can researchers confirm the purity and structural integrity of Bromo-PEG3-CH2CO2tBu?
- Analytical Techniques:
- NMR (¹H/¹³C): Identify PEG backbone protons (δ 3.5–3.7 ppm), t-Bu group (δ 1.4 ppm), and bromoethyl signals (δ 3.2–3.4 ppm) .
- HPLC-MS: Use reverse-phase C18 columns (ACN/water gradient) to detect impurities (e.g., hydrolyzed t-Bu ester) .
- Purity Standards: Commercial batches typically exceed 95% purity, verified by LC-MS and elemental analysis .
Q. What are the primary applications of Bromo-PEG3-CH2CO2tBu in bioconjugation workflows?
- Key Uses:
- Click Chemistry: The bromine atom facilitates nucleophilic substitution reactions with thiols or amines for protein/peptide labeling .
- Protection Strategy: The t-Bu ester allows selective deprotection (e.g., TFA treatment) to expose carboxylic acids for further coupling .
Advanced Research Questions
Q. How can researchers mitigate hydrolysis of the t-Bu ester group in Bromo-PEG3-CH2CO2tBu during aqueous-phase reactions?
- Strategies:
- pH Control: Maintain reaction pH >7 to slow ester hydrolysis.
- Alternative Solvents: Use mixed solvents (e.g., THF/H2O) to reduce water activity .
- Temperature: Conduct reactions at 4°C to stabilize the ester group .
- Data Contradiction Analysis: Conflicting hydrolysis rates in literature may arise from varying solvent ratios or catalyst presence. Validate conditions via real-time ¹H NMR monitoring .
Q. What experimental designs are optimal for studying the reactivity of Bromo-PEG3-CH2CO2tBu in nucleophilic substitutions?
- Framework: Apply the PICO framework:
- P (Problem): Low reactivity of bromine in PEGylated substrates.
- I (Intervention): Varying nucleophiles (e.g., thiols vs. amines).
- C (Comparison): Reaction efficiency in polar aprotic vs. protic solvents.
- O (Outcome): Reaction yield and byproduct formation .
- Example Design:
| Nucleophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cysteine | DMF | 25 | 75 |
| Cysteine | PBS (pH 7.4) | 37 | 40 |
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved when characterizing Bromo-PEG3-CH2CO2tBu?
- Troubleshooting Steps:
2D NMR (COSY, HSQC): Assign ambiguous peaks to PEG chain conformers or residual solvents .
Elemental Analysis: Verify Br and C content to confirm stoichiometry .
Control Experiments: Compare with spectra of shorter-chain analogs (e.g., Bromo-PEG1-CH2CO2tBu) to identify PEG-specific signals .
Methodological Guidelines
- Storage Recommendations: Store at –20°C under argon to prevent bromine displacement or ester hydrolysis. Avoid prolonged exposure to light .
- Ethical Data Reporting: Disclose all reaction conditions (e.g., solvent traces) to enable reproducibility, aligning with FINER criteria (Feasible, Novel, Ethical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
